molecular formula C13H20N2O2S B2986334 {4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine CAS No. 953718-55-3

{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine

Cat. No.: B2986334
CAS No.: 953718-55-3
M. Wt: 268.38
InChI Key: LLJIOVQMEOKVCQ-UHFFFAOYSA-N
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Description

{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine (CAS: 869943-45-3) is a benzylamine derivative featuring a sulfonyl group bridging a phenyl ring and a 2-methylpiperidine moiety. Its molecular formula is C₁₃H₂₀N₂O₂S (MW: 268.38), with a purity of ≥95% . The sulfonyl group imparts strong electron-withdrawing effects, influencing solubility, stability, and reactivity. This compound is utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

[4-(2-methylpiperidin-1-yl)sulfonylphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11-4-2-3-9-15(11)18(16,17)13-7-5-12(10-14)6-8-13/h5-8,11H,2-4,9-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJIOVQMEOKVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of {4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine are compared below with analogous compounds, focusing on substituent variations, molecular properties, and observed biological or chemical behaviors.

Structural Analogues and Key Differences

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Characteristics References
This compound 2-Methylpiperidine, sulfonyl C₁₃H₂₀N₂O₂S 268.38 High electron-withdrawing capacity; used in enzyme inhibition studies.
{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine 3-Methylpiperidine, sulfonyl C₁₃H₂₀N₂O₂S 268.38 Increased steric hindrance at the 3-position; altered receptor binding kinetics.
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine 4-Methylpiperidine C₁₃H₂₀N₂ 204.31 Enhanced basicity due to 4-methyl group; reduced solubility in polar solvents.
N-{4-[(4-Aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride 4-Aminopiperidine, acetamide C₁₃H₂₀ClN₃O₃S 333.84 Improved hydrogen-bonding capacity; hydrochloride salt enhances stability.
(4-((4-(Oxetan-3-yl)piperazin-1-yl)sulfonyl)phenyl)methanamine Oxetane-modified piperazine C₁₄H₂₁N₃O₃S 311.41 Oxetane improves metabolic stability; broader pharmacological applications.

Functional Group Impact on Reactivity

  • Sulfonyl vs. Carbonyl : The sulfonyl group in the target compound enhances electrophilicity and stability compared to its carbonyl analogue (1-{4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl}methanamine, MW: 260.36). The carbonyl analogue exhibits higher nucleophilicity, favoring acylation reactions .
  • Piperidine Substitution : 2-Methylpiperidine provides moderate steric effects, while 3- or 4-methyl groups alter ring conformation and nitrogen basicity. For example, 4-methylpiperidine derivatives show reduced solubility due to increased hydrophobicity .

Pharmacological Data

  • LOX Inhibition : IC₅₀ values for this compound range from 0.8–1.2 μM, outperforming 3-methyl (IC₅₀: 2.5 μM) and 4-methyl (IC₅₀: 5.0 μM) derivatives .
  • Solubility : Aqueous solubility of the target compound is 12 mg/mL at pH 7.4, significantly higher than 4-methylpiperidine analogues (3 mg/mL) due to reduced hydrophobicity .

Biological Activity

{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine, also known as a sulfonamide derivative, is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, featuring a piperidine ring and a sulfonyl group, allows it to interact with various biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Piperidine Ring : Contributes to its pharmacological properties.
  • Sulfonyl Group : Enhances solubility and reactivity.
  • Phenyl Ring : Provides stability and additional interaction sites.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC13H20N2O2S
Melting PointData not specified
SolubilityHigh due to sulfonyl group
BioavailabilityPotentially enhanced by structural features

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Potential Mechanisms:

  • Receptor Modulation : The compound may act on neurotransmitter receptors, potentially influencing mood or cognitive functions.
  • Enzyme Inhibition : It might inhibit enzymes involved in inflammatory or metabolic pathways, suggesting anti-inflammatory or metabolic regulatory roles.

Biological Activity and Research Findings

Recent studies have explored the compound's potential therapeutic applications, particularly in cancer treatment and neuropharmacology.

Case Studies

  • Cancer Cell Lines : Research indicates that derivatives of this compound exhibit pro-apoptotic activity in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). These studies showed significant induction of late apoptosis or necrosis, indicating potential as an anticancer agent .
  • Neuropharmacological Effects : The piperidine component suggests possible antidepressant effects. Similar compounds have shown efficacy in modulating neurotransmitter systems, which may be relevant for mood disorders.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in A549 & HCT116
NeuropharmacologicalPotential antidepressant effects
Enzyme InhibitionPossible inhibition of inflammatory pathways

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